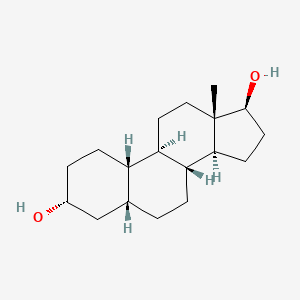
Tris(2-méthoxyphényl)phosphine
Vue d'ensemble
Description
Tris(2-methoxyphenyl)phosphine, abbreviated as TMPP, is an organophosphorus compound that is widely used in scientific research. It is a white, crystalline solid with a melting point of 122-124°C. The compound is a derivative of phosphine, and its chemical formula is C12H15O3P. It is a popular reagent in organic synthesis, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
Catalyse en Synthèse Organique
Tris(2-méthoxyphényl)phosphine : est largement utilisée comme catalyseur en synthèse organique. Sa capacité à faciliter diverses réactions chimiques la rend précieuse dans la synthèse de composés organiques complexes. Par exemple, elle est utilisée dans la substitution allylique d'alcènes simples, où elle aide à remplacer un groupe allylique par un autre substituant .
Réactions de Couplage de Suzuki
Ce composé joue un rôle crucial dans les réactions de couplage de Suzuki, qui sont essentielles pour former des liaisons carbone-carbone. Ces réactions sont essentielles pour construire des squelettes carbonés en chimie organique, en particulier dans les secteurs pharmaceutique et agrochimique .
Processus d'Hydrogénation
Dans le domaine de l'hydrogénation, This compound est utilisée pour l'hydrogénation des quinoléines. Ce processus est important pour la production de divers composés ayant des applications potentielles en chimie médicinale .
Réactions d'Addition
Le composé est également impliqué dans les réactions d'addition, où il aide à l'addition de deux ou plusieurs molécules distinctes pour former un seul produit. Ceci est particulièrement utile dans la création de nouvelles entités chimiques avec les propriétés souhaitées .
Ligand pour les Complexes de Métaux de Transition
En tant que ligand, This compound forme des complexes avec les métaux de transition. Ces complexes peuvent présenter des propriétés catalytiques uniques qui sont exploitées dans diverses transformations chimiques, y compris celles qui sont respectueuses de l'environnement .
Recherche en Catalyse Homogène
Le rôle du composé dans la catalyse homogène est exploré pour son potentiel à améliorer l'efficacité et la sélectivité des réactions. Il est étudié pour sa capacité à médiatiser les réactions dans des conditions plus douces que les catalyseurs traditionnels .
Développement de Produits Pharmaceutiques
Dans la recherche pharmaceutique, This compound est étudiée pour son utilisation dans la synthèse de molécules médicamenteuses. Ses propriétés catalytiques peuvent rationaliser la production de molécules complexes, ce qui pourrait conduire à des voies de synthèse de médicaments plus efficaces .
Applications en Science des Matériaux
Enfin, les applications de This compound s'étendent à la science des matériaux, où elle peut être utilisée pour synthétiser de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques pour une utilisation dans des technologies de pointe .
Mécanisme D'action
Target of Action
Tris(2-methoxyphenyl)phosphine is primarily used as a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the targets of Tris(2-methoxyphenyl)phosphine are the metal atoms in the catalytic reactions it is involved in .
Mode of Action
As a phosphine ligand, Tris(2-methoxyphenyl)phosphine interacts with its targets by forming a coordination complex with the metal atoms . This interaction facilitates various catalytic reactions, including allylic substitution of simple alkenes, Suzuki coupling reactions, and hydrogenation of quinolines .
Biochemical Pathways
It is known to be involved incatalytic reactions such as allylic substitution, Suzuki coupling, and hydrogenation . These reactions are fundamental in organic synthesis, affecting various biochemical pathways.
Result of Action
The primary result of Tris(2-methoxyphenyl)phosphine’s action is the facilitation of various catalytic reactions . These reactions include allylic substitution of simple alkenes, Suzuki coupling reactions, and hydrogenation of quinolines . The successful completion of these reactions leads to the synthesis of various organic compounds.
Action Environment
The action of Tris(2-methoxyphenyl)phosphine as a catalyst is influenced by various environmental factors. It is known to be air sensitive , indicating that its stability and efficacy can be affected by exposure to air. Furthermore, it is slightly soluble in water , which may influence its action in aqueous environments.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tris(2-methoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOSDXGZLBPOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197099 | |
| Record name | Tris(o-methoxyphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4731-65-1 | |
| Record name | Tris(2-methoxyphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4731-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(o-methoxyphenyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4731-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(o-methoxyphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(o-methoxyphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(O-METHOXYPHENYL)PHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64XF7T8LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3R,4S,5S)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B1216154.png)

![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)








